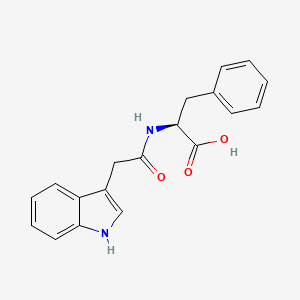

Indoleacetyl phenylalanine

Description

Significance as an Indole-3-acetic Acid Conjugate in Plant Biology

The formation of IAA conjugates is a vital mechanism for maintaining auxin homeostasis in plants. oup.com N-(3-Indolylacetyl)-L-phenylalanine serves as a storage form of IAA. nih.govnih.gov This allows the plant to store auxin in an inactive form and release it when and where it is needed through hydrolysis. nih.govresearchgate.net This process of conjugation and subsequent hydrolysis ensures that the concentration of free, active IAA is tightly controlled, which is crucial because different plant tissues have different sensitivities to auxin, and high concentrations can be inhibitory. oup.com

The biological activity of IAA-amino acid conjugates, including IAA-Phe, is directly linked to the amount of free IAA that can be released from them. nih.gov Research has shown that some IAA-amino acid conjugates, such as those with alanine (B10760859) and leucine, can effectively inhibit root elongation in Arabidopsis, demonstrating their ability to be hydrolyzed and release active auxin. nih.gov Among the various amino acid conjugates, only a select few, including IAA-Phe, can be hydrolyzed back to the active IAA form. researchgate.net

Role as an Amino Acid Derivative in Biological Systems

As a derivative of the essential amino acid L-phenylalanine, N-(3-Indolylacetyl)-L-phenylalanine is part of a broader class of molecules with diverse biological roles. L-phenylalanine itself is a precursor for a variety of important compounds in both plants and animals, including flavonoids, lignans, and catecholamines. wikipedia.org The conjugation of IAA to phenylalanine creates a molecule with unique properties that allow it to participate in the regulation of auxin-mediated responses. cymitquimica.com

In the context of plant systems, the formation of these amino acid derivatives is a key strategy for modulating hormone activity. nih.gov The specific amino acid conjugated to IAA can influence its metabolic fate. For instance, while conjugates like IAA-Phe can be hydrolyzed to release free IAA, others, such as those with aspartic acid and glutamic acid, are often targeted for degradation. nih.govresearchgate.net

Overview of Regulatory Mechanisms in Physiological Responses

The regulation of N-(3-Indolylacetyl)-L-phenylalanine levels and its subsequent impact on physiological responses are governed by a complex interplay of synthesis, hydrolysis, and transport. The synthesis of IAA-amino acid conjugates is catalyzed by a family of enzymes known as the GH3 proteins. nih.gov The expression of these genes is, in turn, often induced by auxin itself, creating a feedback loop to control auxin levels. oup.com

When the plant requires active auxin, specific enzymes called amidohydrolases cleave the amide bond between IAA and the amino acid, releasing free IAA. nih.gov The activity of these hydrolases is a critical control point. For example, studies with mutants that are insensitive to certain IAA-amino acid conjugates have led to the identification of several key amidohydrolases, such as ILR1, IAR3, and ILL proteins in Arabidopsis. nih.gov This dynamic balance between synthesis and hydrolysis allows the plant to fine-tune its developmental processes, such as root growth, vascular tissue development, and responses to environmental stimuli. nih.govoup.com

Interactive Data Table: Properties of N-(3-Indolylacetyl)-L-phenylalanine

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈N₂O₃ | |

| Molecular Weight | 322.364 Da | |

| Synonyms | IAA-Phe, Indole-3-acetyl-L-phenylalanine | cymitquimica.com |

| Function | Auxin storage, Regulation of IAA levels | nih.govnih.gov |

| Hydrolysis Product | Indole-3-acetic acid (IAA) | nih.govresearchgate.net |

Interactive Data Table: Key Enzymes in IAA Conjugate Metabolism

| Enzyme Family | Function | Example Genes | Source |

| GH3 | Synthesis of IAA-amino acid conjugates | GH3/JAR1 | nih.gov |

| Amidohydrolases | Hydrolysis of IAA-amino acid conjugates | ILR1, IAR3, ILLs | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGQHORRADGONS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205728 | |

| Record name | Indoleacetyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-50-7 | |

| Record name | Indoleacetyl phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLEACETYL PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ9F5L55Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of N 3 Indolylacetyl L Phenylalanine

Enzymatic and Chemical Synthetic Processes

The synthesis of N-(3-Indolylacetyl)-L-phenylalanine can be achieved through both chemical and enzymatic methods. In a laboratory setting, standard organic chemistry techniques are employed, while in nature, plants utilize specific enzymes to catalyze this conjugation.

The chemical synthesis of N-(3-Indolylacetyl)-L-phenylalanine involves the formation of an amide bond between the carboxyl group of indole-3-acetic acid (IAA) and the alpha-amino group of L-phenylalanine. This process is analogous to peptide synthesis and utilizes similar chemical strategies. The core of the synthesis is the activation of the carboxylic acid group of IAA to make it more reactive towards the amine.

This activation is typically achieved using coupling reagents common in peptide chemistry. peptide.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are frequently used for this purpose. peptide.comamericanpeptidesociety.org These reagents react with the carboxyl group of IAA to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of L-phenylalanine, resulting in the formation of the desired amide bond and a urea (B33335) byproduct. peptide.com

To improve reaction efficiency and minimize side reactions, particularly the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comamericanpeptidesociety.org Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, TBTU, HATU), have also been developed and are highly effective for forming peptide-like bonds with minimal undesirable side reactions. bachem.comuniurb.it

Table 1: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective and widely used; activate carboxylic acids to form O-acylisourea intermediates. americanpeptidesociety.org |

| Phosphonium Salts | BOP, PyBOP | Highly efficient; byproducts are generally less hazardous than those from older reagents like BOP. bachem.comuniurb.it |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Popular for solid-phase and solution synthesis; resulting byproducts are soluble in common solvents. bachem.com |

Within plant cells, the synthesis of IAA-amino acid conjugates is a highly regulated enzymatic process. The primary enzymes responsible for catalyzing the conjugation of IAA to amino acids, including L-phenylalanine, belong to the GRETCHEN HAGEN 3 (GH3) family of amido synthetases. mdpi.com These enzymes play a crucial role in managing the levels of active auxin in response to various developmental and environmental cues. nih.gov

Research has demonstrated that several GH3 enzymes from the model plant Arabidopsis thaliana can synthesize IAA-amino acid conjugates in vitro. nih.gov Specifically, experiments using recombinant GH3 enzymes have successfully produced N-(3-Indolylacetyl)-L-phenylalanine. The identity of the synthesized IAA-Phe conjugate was unequivocally confirmed through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov This provides direct evidence that GH3 enzymes are the catalysts for this specific metabolic reaction in plants. The functional redundancy among the various GH3 genes presents a challenge for genetic studies, making the use of small molecule inhibitors a valuable tool for investigating their biological roles. mdpi.com

Pathways of Indole-3-acetyl-amino Acid Conjugate Formation

The formation of N-(3-Indolylacetyl)-L-phenylalanine is part of a broader metabolic strategy used by plants to maintain auxin homeostasis. researchgate.net When the levels of free, active IAA exceed the plant's immediate needs, the excess can be conjugated to amino acids or sugars. These conjugated forms are generally considered to be biologically inactive and serve as a readily accessible pool from which free IAA can be released through hydrolysis. nih.gov

The conjugation process is a key part of auxin inactivation pathways. In Arabidopsis, GH3 enzymes are induced by high levels of auxin, creating a negative feedback loop to control IAA concentrations. nih.gov These enzymes catalyze the ATP-dependent formation of an IAA-adenylate (IAA-AMP) intermediate, which then reacts with an amino acid to form the conjugate. mdpi.com

Interestingly, GH3 enzymes exhibit a degree of substrate promiscuity and can conjugate IAA to various amino acids, with different enzymes showing preferences for certain amino acids. nih.govresearchgate.net Furthermore, some GH3 enzymes can also conjugate other auxinic compounds, such as phenylacetic acid (PAA), another naturally occurring auxin. nih.govmdpi.com This creates a complex regulatory network where the levels of both IAA and PAA are interconnected and can be co-regulated by the activity of the GH3 enzyme family. nih.govresearchgate.net The accumulation of one type of auxin can, therefore, lead to the increased conjugation and inactivation of another, highlighting the intricate balance maintained by these metabolic pathways. nih.gov

Endogenous Occurrence and Detection in Biological Matrices

N-(3-Indolylacetyl)-L-phenylalanine, as part of the auxin metabolite profile, is found endogenously in various plant species and tissues. Its presence is a direct reflection of the activity of the GH3 conjugation pathway. Detecting and quantifying this and other auxin conjugates in biological matrices is essential for understanding auxin metabolism and its role in plant physiology.

The primary analytical method for the detection and quantification of auxin conjugates like N-(3-Indolylacetyl)-L-phenylalanine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This highly sensitive and specific technique allows for the separation of different metabolites in a complex plant extract followed by their precise identification and measurement based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net

While comprehensive data on the absolute concentrations of N-(3-Indolylacetyl)-L-phenylalanine across the plant kingdom are still being compiled, studies have identified it and its oxidized metabolites in several key plant species. For instance, the oxidized form, oxIAA-phenylalanine, has been identified in Arabidopsis thaliana, pea (Pisum sativum), wheat (Triticum aestivum), and maize (Zea mays), which strongly indicates the endogenous presence of its precursor, N-(3-Indolylacetyl)-L-phenylalanine. nih.govresearchgate.net The distribution and levels of these conjugates can vary significantly between different plant species and even between different organs of the same plant, such as roots and shoots, reflecting diverse strategies for auxin regulation. nih.gov

Table 2: Detection of N-(3-Indolylacetyl)-L-phenylalanine and Related Metabolites in Plants

| Plant Species | Metabolite Detected | Detection Method | Reference |

|---|---|---|---|

| Arabidopsis thaliana | IAA-Phe (synthesized in vitro), PAA-conjugates, IAA-conjugates | GC-MS, LC-MS/MS | nih.govnih.gov |

| Pea (Pisum sativum) | oxIAA-Phe (oxidized form) | LC-MS/MS | nih.gov |

| Wheat (Triticum aestivum) | oxIAA-Phe (oxidized form) | LC-MS/MS | nih.gov |

| Maize (Zea mays) | oxIAA-Phe (oxidized form) | LC-MS/MS | nih.gov |

Biological Functions and Regulatory Mechanisms of N 3 Indolylacetyl L Phenylalanine

Modulation of Auxin Activity in Plants

As a conjugate of IAA, N-(3-Indolylacetyl)-L-phenylalanine is implicated in the complex network that regulates auxin homeostasis and signaling in plants. The indolylacetyl group is fundamental for its auxin-related activity. The conjugation of IAA to amino acids is a key mechanism for controlling the levels of free, active auxin within the plant.

While direct studies on the specific effects of N-(3-Indolylacetyl)-L-phenylalanine on plant growth are limited, the functions of its constituent parts and related molecules provide significant insights. Auxins, in general, are central to nearly every aspect of plant growth and development. nih.gov Phenylacetic acid (PAA), a naturally occurring auxin derived from phenylalanine, demonstrates overlapping regulatory roles with IAA, although it may exhibit different transport characteristics. nih.gov Both IAA and PAA have been shown to regulate a common set of auxin-responsive genes. nih.gov

The amino acid phenylalanine itself is crucial for plant development, serving as a building block for proteins and the precursor to a vast array of secondary metabolites through the phenylpropanoid pathway. nih.gov Research on Arabidopsis thaliana has highlighted the role of phenylalanine produced by the enzyme arogenate dehydratase in organellar and tissue development. nih.gov

Auxins are well-established regulators of cell elongation and division. The "acid growth theory" posits that auxin stimulates cell elongation by promoting the activity of plasma membrane H+-ATPases, which acidify the cell wall and activate cell wall-loosening enzymes. elifesciences.org This process is mediated by the TIR1/AFB-Aux/IAA nuclear auxin perception pathway. elifesciences.org Phenylacetic acid has been observed to stimulate the elongation of coleoptile segments in oats and internodal segments in beans. nih.gov Given that N-(3-Indolylacetyl)-L-phenylalanine contains the core IAA structure, it is plausible that it influences cellular elongation, potentially acting as a slow-release source of active auxin or having its own distinct activity.

Recent studies also point to the involvement of phenylalanine biosynthesis in cell division and protection against reactive oxygen species, further underscoring the multifaceted role of this amino acid in cellular processes. nih.gov

Auxins play a pivotal role in plant morphogenesis, including the formation and development of roots and shoots. The application of PAA has been shown to enhance the formation of lateral roots in Arabidopsis. nih.gov Similarly, other auxins like indole-3-butyric acid (IBA) and naphthalene (B1677914) acetic acid (NAA) are known to effectively promote adventitious root formation. researchgate.net The conjugation of IAA to form compounds like N-(3-Indolylacetyl)-L-phenylalanine could be a mechanism to transport and store auxin, locally releasing it to influence developmental processes such as root initiation and elongation.

The development of both shoot and root systems is intricately linked to the availability and perception of auxin signals. The differential distribution of auxin, for instance, is critical for gravitropic responses, leading to the bending of organs. elifesciences.org

Plants respond to environmental stresses by modulating various physiological and metabolic pathways. The metabolism of phenylalanine is a key component of these responses. Phenylalanine ammonia-lyase (PAL), the first enzyme in the phenylpropanoid pathway, is crucial for plant defense against abiotic stresses like drought, high temperature, and humidity. nih.govmdpi.com Overexpression of a PAL gene in Arabidopsis was found to enhance drought tolerance by regulating the biosynthesis of lignin (B12514952) and salicylic (B10762653) acid. nih.gov Furthermore, under high-temperature and -humidity stress, increased PAL activity was associated with higher flavonoid content and antioxidant enzyme activities, leading to reduced oxidative damage. nih.gov

Amino acids, including phenylalanine, also serve as energy sources and precursors for protective molecules during abiotic stress. nih.gov While direct evidence for the role of N-(3-Indolylacetyl)-L-phenylalanine in stress responses is not yet available, its composition suggests it could be involved in coordinating growth responses with stress adaptation, possibly by linking auxin signaling with the phenylpropanoid pathway.

Involvement in Physiological and Pathophysiological Responses

The conjugation of IAA to amino acids like phenylalanine is a key physiological process for maintaining auxin homeostasis. These conjugates can be stored, transported, and then hydrolyzed to release free IAA when and where it is needed. This regulatory mechanism prevents the potentially toxic effects of excessive free auxin while ensuring its availability for normal growth and development.

Interplay with Cellular Signaling Pathways

The primary signaling pathway for auxins like IAA and PAA involves the TIR1/AFB family of F-box proteins. nih.govnih.gov In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB proteins and the Aux/IAA repressors. nih.gov This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby allowing the ARFs to regulate the expression of target genes. nih.govnih.gov

Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with varying affinities for auxin, allowing for a wide range of cellular responses to different auxin concentrations. nih.gov It has been shown that PAA also functions through this TIR1/AFB-mediated pathway. nih.gov Given its structure, N-(3-Indolylacetyl)-L-phenylalanine is likely to interact with this central auxin signaling cascade, either by being hydrolyzed to release IAA or by directly interacting with the co-receptor complexes, although the specifics of this interaction remain to be elucidated.

Recent research on indole-3-propionic acid (IPA), another auxin-like molecule, has shown that it can directly bind to the TIR1/AFB-Aux/IAA co-receptor complex and activate downstream gene expression, modulating lateral root development. nih.gov This suggests that auxin conjugates and related molecules can have direct signaling roles.

Data Tables

Table 1: Properties of N-(3-Indolylacetyl)-L-phenylalanine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Function |

| N-(3-Indolylacetyl)-L-phenylalanine | C₁₉H₁₈N₂O₃ | 322.37 | Auxin conjugate, potential regulator of auxin activity biosynth.com |

| Indole-3-acetic acid (IAA) | C₁₀H₉NO₂ | 175.18 | Primary plant auxin, regulates growth and development nih.gov |

| L-phenylalanine | C₉H₁₁NO₂ | 165.19 | Essential amino acid, precursor to proteins and secondary metabolites nih.gov |

| Phenylacetic acid (PAA) | C₈H₈O₂ | 136.15 | Natural auxin, involved in growth regulation nih.gov |

Table 2: Reported Biological Effects of Related Auxins in Plants

| Compound | Effect on Root Development | Effect on Shoot Elongation | Signaling Pathway |

| Indole-3-acetic acid (IAA) | Promotes lateral and adventitious root formation | Stimulates cell elongation | TIR1/AFB-Aux/IAA pathway nih.govelifesciences.org |

| Phenylacetic acid (PAA) | Enhances lateral root formation | Stimulates coleoptile and internodal elongation | TIR1/AFB-Aux/IAA pathway nih.gov |

| Indole-3-butyric acid (IBA) | Strong promoter of adventitious root formation | - | Converted to IAA |

| Naphthalene acetic acid (NAA) | Promotes adventitious root formation | - | Synthetic auxin, acts through TIR1/AFB pathway |

Potential to Promote Cell Signaling Pathways

N-(3-Indolylacetyl)-L-phenylalanine is classified as an indole-3-acetyl-amino acid conjugate. Such conjugates are involved in the regulatory mechanisms that control auxin activity in response to various physiological and pathophysiological conditions. Its structure allows it to interact with various receptors and enzymes, thereby modulating their activity and influencing cell signaling cascades. This potential to act as a signaling molecule makes it a compound of interest for researchers developing novel therapeutic agents designed to target specific biological pathways.

Exploration in Neurotransmitter System Influence

The L-phenylalanine component of the molecule is a crucial precursor for the synthesis of several key catecholamine neurotransmitters, including dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). L-phenylalanine competes with other large neutral amino acids for transport across the blood-brain barrier via the L-type amino acid carrier. This competition is a critical factor in regulating the brain's supply of these essential precursors.

Research has shown that L-phenylalanine can inhibit neurotransmitter release at glutamatergic synapses and acts as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor. Given that N-(3-Indolylacetyl)-L-phenylalanine contains this neuroactive amino acid, it is explored for its potential to modulate neurotransmitter systems. Its structure is designed to mimic natural substrates, which could enhance its efficacy in influencing these systems.

Investigation into Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are a group of enzymes that are critical in regulating signal transduction pathways. The inhibition of PTPs can stimulate processes such as the endocytosis of certain channels. While the direct inhibition of PTPs by N-(3-Indolylacetyl)-L-phenylalanine is not extensively documented in current literature, the investigation of indole (B1671886) and phenylalanine-containing derivatives for such properties remains an active area of research. For instance, studies on other molecules have shown that inhibiting PTP can enhance the tyrosine phosphorylation of target proteins, a key mechanism in cell signaling.

Coordination Chemistry and Ligand Binding

The N-(3-Indolylacetyl)-L-phenylalanine molecule possesses multiple potential donor atoms, making it a versatile ligand for coordination with metal ions. These sites include the nitrogen and oxygen atoms of the phenylalanine backbone and the indole ring's nitrogen atom.

Mechanisms of Coordination with Metal Ions (e.g., Platinum(II) and Palladium(II))

Research into dipeptide-like molecules, including N-(3-Indolylacetyl)-L-phenylalanine, demonstrates their ability to form complexes with platinum(II). In these interactions, the molecule can act as a bidentate ligand, displacing solvent molecules from a metal precursor like cis-[Pt(en)(sol)2]2+. One notable mode of coordination involves the Pt(II) atom binding to the C(3) atom of the indolyl group and the amide oxygen atom, forming a stable spiro structure. This type of bidentate chelation is supported by extensive spectroscopic analysis.

The phenylalanine and alanine (B10760859) portions of similar mixed-ligand complexes are known to coordinate with metal ions through the nitrogen and oxygen atoms of the amino acid backbone. This is confirmed by infrared spectroscopy, which shows characteristic bands for metal-nitrogen and metal-oxygen vibrations. The soft nature of platinum(II) and palladium(II) ions suggests a preferential coordination to softer donor atoms available in the ligand.

Structural Analysis of Metal-Ligand Complexes

The coordination of N-(3-Indolylacetyl)-L-phenylalanine with platinum(II) results in the formation of cis-[Pt(en)(N-(3-indolylacetyl)-L-amino acid)]2+ complexes. Due to the chiral nature of the L-phenylalanine component, these complexes can exist as two distinct diastereomers, which can be detected and distinguished using proton NMR spectroscopy.

Table 1: Selected Structural Data for a Related trans-Pd(II) Complex

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Bond Length (Å) | ||

| Pd–P | 2.3412(4) | 2.3388(4) |

| Pd–Cl | 2.2981(4) | 2.3052(4) |

| Bond Angle (˚) | ||

| Cl–Pd–P | 93.232(15) | 87.642(15) |

| Cl–Pd–P' | 86.767(14) | 92.358(15) |

| Hydrogen Bond | ||

| N–H···Cl Angle (˚) | 144.77 | 149.26 |

Data from a study on a related diphenyl-2-(3-methyl)indolylphosphine palladium complex, illustrating typical coordination parameters.

Molecular mechanical and density-functional quantum chemical calculations are often used to model and optimize the structures of these complex molecules, providing consistent and detailed three-dimensional models of the metal-ligand interactions.

Advanced Research Methodologies and Analytical Techniques for N 3 Indolylacetyl L Phenylalanine

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of N-(3-Indolylacetyl)-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-(3-Indolylacetyl)-L-phenylalanine and related compounds, various NMR techniques are utilized.

¹H NMR and ¹³C NMR: Proton and carbon NMR are essential for mapping the hydrogen and carbon skeletons of the molecule. For instance, in the analysis of N-Acetyl-L-phenylalanine, a related compound, specific chemical shifts in ¹H NMR spectra can be assigned to the protons in different parts of the molecule, such as the alpha-carbon proton and the aromatic protons of the phenyl group. magritek.com Similarly, ¹³C NMR provides data on the carbon framework. spectrabase.com

¹⁵N NMR: This technique can be employed to probe the nitrogen atoms within the indole (B1671886) ring and the amide linkage, providing valuable information about the electronic environment of these atoms.

¹⁹⁵Pt NMR: While not directly applicable to N-(3-Indolylacetyl)-L-phenylalanine itself, this technique is invaluable for studying interactions with platinum-based compounds, which can be relevant in certain biochemical contexts or for developing specific analytical probes.

The following table summarizes typical NMR data for a related compound, N-Acetyl-L-phenylalanine, illustrating the type of information obtained from these experiments.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 4.2-4.8 | CH-group in alpha position to the amine |

| ¹H | 3.8-4.2 | CH-group in L-Phenylalanine |

| ¹³C | Varies | Carbonyl, aromatic, and aliphatic carbons |

Table 1: Illustrative NMR data for N-Acetyl-L-phenylalanine, a structurally related compound. magritek.com

Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide complementary information about the electronic and vibrational properties of N-(3-Indolylacetyl)-L-phenylalanine.

UV-Visible Spectroscopy: The indole and phenyl rings in the molecule contain π-conjugated systems, which give rise to characteristic absorption bands in the UV region. researchgate.net Aromatic amino acids like phenylalanine and tryptophan typically exhibit absorption maxima around 260-280 nm. researchgate.net

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a similar compound, N-acetyl-L-phenylalanine, characteristic sharp bands are observed for the carboxyl group (COO⁻) and the amide linkage. researchgate.net Changes in the positions of these bands can indicate coordination with metal ions or other interactions. researchgate.net

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive technique for identifying and quantifying N-(3-Indolylacetyl)-L-phenylalanine, particularly in complex biological matrices.

LC-ESI-QQ and UPLC-MS/MS for Compound Analysis and Metabolomics

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a cornerstone for the analysis of N-(3-Indolylacetyl)-L-phenylalanine.

LC-ESI-QQ: This technique, using a triple quadrupole mass spectrometer, is highly specific and sensitive for targeted quantification. The instrument can be set to detect the precursor ion of N-(3-Indolylacetyl)-L-phenylalanine and its specific fragment ions, allowing for accurate measurement even at low concentrations.

UPLC-MS/MS: Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov This is particularly advantageous in metabolomics studies, where a large number of metabolites are analyzed simultaneously. nih.govsci-hub.se The use of a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer provides high mass accuracy, aiding in the confident identification of unknown compounds.

The following table outlines typical parameters for the analysis of N-(3-Indolylacetyl)-L-phenylalanine using LC-ESI-QTOF.

| Parameter | Value |

| Instrument | Waters Acquity UPLC System; Waters Xevo G2 Q-Tof |

| Ionization Mode | ESI Positive |

| Precursor m/z | 323.1390 |

| Collision Energy | 6V |

| Column | Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm) |

Table 2: Typical LC-ESI-QTOF parameters for the analysis of N-(3-Indolylacetyl)-L-phenylalanine.

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

Chromatographic methods are essential for separating N-(3-Indolylacetyl)-L-phenylalanine from other compounds in a sample before its detection and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of amino acid conjugates. sielc.comresearchgate.netresearchgate.net Reverse-phase HPLC, often with a C18 column, is a common approach. nih.govsielc.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile. sielc.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve higher efficiency, resolution, and speed compared to traditional HPLC. nih.gov This is particularly beneficial for complex samples encountered in metabolomics research.

Computational Biochemistry and Structural Modeling

Computational methods are increasingly used to complement experimental data and provide deeper insights into the properties and interactions of N-(3-Indolylacetyl)-L-phenylalanine.

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule. gelisim.edu.tr The B3LYP functional is a commonly used method for such calculations. gelisim.edu.tr

Molecular Modeling: Structural modeling allows for the visualization of the three-dimensional structure of N-(3-Indolylacetyl)-L-phenylalanine and can be used to simulate its interactions with proteins and other biological molecules. This can help in understanding its biological function and mechanism of action.

These computational approaches provide a theoretical framework for interpreting experimental results and guiding further research into the chemical and biological properties of N-(3-Indolylacetyl)-L-phenylalanine.

Molecular Mechanical Simulations (e.g., Hyperchem, CHARMM)

Molecular mechanics (MM) simulations are a cornerstone in the conformational analysis of flexible molecules like N-(3-Indolylacetyl)-L-phenylalanine. Software packages such as Hyperchem and CHARMM employ classical mechanics to model the intricate dance of atoms and bonds within a molecule. These simulations have been instrumental in developing consistent structural models of the compound.

In these simulations, the molecule is treated as a collection of atoms held together by springs, representing the chemical bonds. The energy of a particular conformation is calculated based on a set of parameters known as a force field. This force field accounts for various energetic contributions, including bond stretching, angle bending, torsional strain, and non-bonded interactions like van der Waals forces and electrostatic interactions.

By systematically exploring the potential energy surface, these simulations can identify low-energy, stable conformations of N-(3-Indolylacetyl)-L-phenylalanine. This is crucial for understanding how the molecule might interact with biological receptors or other molecules. The resulting structural models from both Hyperchem and CHARMM have shown good agreement, providing confidence in the predicted three-dimensional arrangements of the molecule.

Table 1: Key Aspects of Molecular Mechanical Simulations for N-(3-Indolylacetyl)-L-phenylalanine

| Simulation Aspect | Description |

| Software | Hyperchem, CHARMM |

| Methodology | Classical mechanics-based force fields |

| Objective | Conformational analysis and identification of stable structural models |

| Key Findings | Development of consistent three-dimensional structural models of the molecule. |

Density-Functional Quantum Chemical Calculations

For a more detailed and accurate understanding of the electronic structure of N-(3-Indolylacetyl)-L-phenylalanine, researchers turn to quantum chemical calculations, with Density-Functional Theory (DFT) being a prominent method. These calculations solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule.

DFT calculations have been particularly valuable in refining the structural models obtained from molecular mechanics. The geometry of the molecule, as predicted by CHARMM, for instance, can be used as a starting point for a DFT optimization. This process fine-tunes the atomic coordinates to find a more accurate minimum energy structure, taking into account the quantum mechanical nature of electrons.

Beyond simple structural optimization, DFT provides a wealth of information about the electronic properties of N-(3-Indolylacetyl)-L-phenylalanine. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom. These properties are fundamental to understanding the molecule's reactivity, its ability to participate in chemical reactions, and the nature of its interactions with other species. For example, such calculations are critical in studying the formation of complexes between N-(3-Indolylacetyl)-L-phenylalanine and metal ions like platinum.

Table 2: Insights from Density-Functional Quantum Chemical Calculations on N-(3-Indolylacetyl)-L-phenylalanine

| Calculated Property | Significance |

| Optimized Geometry | Provides a highly accurate three-dimensional structure of the molecule. |

| Electron Density Distribution | Reveals regions of the molecule that are electron-rich or electron-poor, indicating sites of potential reactivity. |

| Molecular Orbital Energies | Helps to understand the molecule's electronic transitions and its ability to donate or accept electrons. |

| Atomic Partial Charges | Quantifies the electrostatic potential around the molecule, which is crucial for non-covalent interactions. |

Applications and Future Research Trajectories of N 3 Indolylacetyl L Phenylalanine

Agricultural and Horticultural Advancements

The ability to modulate auxin levels via the synthesis and breakdown of conjugates like N-(3-Indolylacetyl)-L-phenylalanine is a key area of research for improving crop performance.

The controlled release of active indole-3-acetic acid (IAA) from conjugates is fundamental to plant development and, by extension, crop productivity. oup.com N-(3-Indolylacetyl)-L-phenylalanine serves as a storage form of auxin, which can be hydrolyzed to release free IAA when and where it is needed by the plant. oup.com This homeostatic mechanism ensures that optimal auxin levels are maintained for processes such as cell division, elongation, and differentiation, which collectively drive plant growth and yield. nih.gov

While direct large-scale application of this specific conjugate to enhance yield is not common practice, understanding its metabolic pathway is crucial. Research into the enzymes that create and break down these conjugates provides a roadmap for strategies to optimize growth. For example, modulating the expression of specific hydrolase enzymes could fine-tune the amount of active auxin available during critical developmental stages, such as flowering or grain filling, potentially leading to increased biomass and harvestable yield. nih.gov Furthermore, studies have identified N-(3-Indolylacetyl)-L-phenylalanine in analyses of plant responses to biotic stress, such as nematode infestations in wheat. usq.edu.au Differences in the concentration of this conjugate between susceptible and resistant genotypes suggest it plays a role in plant defense mechanisms, which are integral to protecting yield potential. usq.edu.au

The metabolic pathways involving auxin conjugates are prime targets for modern plant breeding and genetic improvement programs. The genes encoding the enzymes responsible for both the synthesis (e.g., GH3 enzymes) and hydrolysis (e.g., amidohydrolases like ILR1, IAR3) of N-(3-Indolylacetyl)-L-phenylalanine are key genetic markers. nih.govnih.gov

By identifying variations in these genes within crop populations, breeders can select for plants with more favorable auxin profiles. For instance, selecting for genotypes with specific hydrolase activity could lead to crops with enhanced root architecture for better nutrient uptake or altered shoot branching for improved light interception and fruit production. oup.comnih.gov

A metabolomics study on wheat genotypes with varying resistance to the root-lesion nematode (Pratylenchus thornei) found that N-(3-Indolylacetyl)-L-phenylalanine was one of the compounds that differed significantly between resistant and susceptible plants. usq.edu.au This finding indicates that the compound could be used as a biochemical marker in breeding programs to screen for nematode resistance without the need for labor-intensive pathogen-based screening, accelerating the development of resilient cultivars. usq.edu.au

Genetic engineering offers a direct method for manipulating the metabolism of N-(3-Indolylacetyl)-L-phenylalanine to achieve desired agricultural traits. By creating transgenic plants with altered expression of the genes that control its synthesis or breakdown, researchers can precisely regulate auxin homeostasis. nih.gov

A clear demonstration of this principle comes from studies on the model plant Arabidopsis thaliana. Researchers created a triple mutant (ilr1 iar3 ill2) that was deficient in three different auxin-conjugate hydrolases. nih.gov These transgenic plants exhibited phenotypes consistent with low auxin levels, including altered root and hypocotyl growth, and were less responsive to exogenously applied auxin conjugates, including IAA-Phe. nih.gov This research confirms that targeting the hydrolysis of auxin conjugates is an effective strategy for modifying plant development.

This approach could be used to develop crops with a variety of valuable traits. For example, down-regulating specific hydrolases could lead to dwarf varieties with improved lodging resistance or altered flowering times. Conversely, over-expressing certain hydrolases in specific tissues, such as the roots, could promote a more extensive root system, enhancing drought tolerance and nutrient acquisition.

In plant tissue culture, the induction of callus—an unorganized mass of plant cells—is a critical first step for micropropagation, genetic transformation, and the production of secondary metabolites. nih.gov The formation of callus is highly dependent on the ratio of auxins and cytokinins in the culture medium. nih.govppnp.ac.id

N-(3-Indolylacetyl)-L-phenylalanine can be used in culture media as a stable, slow-release source of auxin. scribd.comunja.ac.id Unlike free IAA, which can be rapidly degraded or metabolized, conjugates provide a more consistent level of active hormone over time. The effective concentration for using N-(3-Indolylacetyl)-L-phenylalanine in tissue culture has been noted to be in the range of 0.05 to 25.0 µM. unja.ac.id The choice of auxin and its concentration is critical and varies by plant species and the type of explant used. scialert.netsmujo.id

Table 1: Role of Different Auxins in Callus Induction from Various Explants

| Auxin Type | Plant Species | Explant Source | Effective Concentration Range (mg/L) | Result |

| 2,4-D | Centella asiatica | Leaf, Petiole | 2.0 - 6.0 | High percentage of callus formation, particularly at 4 mg/L. smujo.id |

| Dicamba | Centella asiatica | Leaf, Petiole | 2.0 - 6.0 | Effective callus induction, with 4 mg/L being optimal. smujo.id |

| NAA & Kinetin | Pogostemon cablin | Leaf | 3.0 (NAA) + 0.5 (Kinetin) | Maximum callus formation achieved with this combination. atlantis-press.com |

| 2,4-D | Zea mays (Maize) | Shoot Tips, Mature Embryos | 0 - 10.0 | Highest callus induction frequency observed at 2 mg/L for most genotypes. scialert.net |

| IAA-Phe | General | Not specified | 0.016 - 8.06 (converted from µM) | Used as a stable, filter-sterilized auxin source. unja.ac.id |

Pharmaceutical and Biotechnological Research Endeavors

While the primary research focus for N-(3-Indolylacetyl)-L-phenylalanine has been in plant science, the constituent molecules suggest potential, though largely unexplored, avenues in other fields.

Currently, there is no direct research demonstrating neuropharmacological activity for the specific conjugate N-(3-Indolylacetyl)-L-phenylalanine. However, its chemical components, L-phenylalanine and an indole (B1671886) group, are well-known for their roles in brain function.

L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of key neurotransmitters, including norepinephrine (B1679862) and dopamine. drugbank.com These molecules are vital for alertness, mood regulation, and memory. L-phenylalanine itself is sometimes used in supplements for its potential antidepressant effects. drugbank.com

The indole nucleus of the conjugate is structurally related to tryptophan, another essential amino acid that is the precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. scialert.net Furthermore, research into derivatives of L-phenylalanine has shown promise in neuroprotection. Halogenated derivatives such as 3,5-dibromo-L-tyrosine have been found to protect brain tissue in models of ischemia by reducing the overactivation of glutamate (B1630785) receptors. nih.govahajournals.org

Given that the parent molecules of N-(3-Indolylacetyl)-L-phenylalanine are neuroactive, it is plausible that the conjugate could have effects on the central nervous system. However, its ability to cross the blood-brain barrier and its specific interactions with neural receptors remain uninvestigated. Future research is required to determine if it has any direct activity or if it functions as a pro-drug, being metabolized to release L-phenylalanine in the body.

Exploration in Cancer Research

The investigation of N-(3-Indolylacetyl)-L-phenylalanine in oncology is an emerging field. Its structural similarity to other bioactive molecules suggests it may interact with biological pathways relevant to cancer progression.

One notable study has explored its potential as a biomarker in non-small-cell lung cancer. Research findings indicated that lower levels of N-(3-Indolylacetyl)-L-phenylalanine in patients with advanced stages of this cancer were correlated with longer progression-free survival. This suggests a possible role for the compound in the disease's progression and highlights its potential utility in prognostic assessments. While the direct therapeutic effects of N-(3-Indolylacetyl)-L-phenylalanine are still under investigation, these initial findings encourage further research into its mechanisms of action within the context of oncology.

Development of Novel Therapeutic Agents with Enhanced Bioavailability and Specificity

The unique structure of N-(3-Indolylacetyl)-L-phenylalanine, which combines a plant auxin with an amino acid, is a key point of interest in the development of new therapeutic agents. This conjugation is thought to potentially enhance the bioavailability and specificity of the indole moiety. The structural characteristics of N-(3-Indolylacetyl)-L-phenylalanine may allow it to interact with biological systems in a targeted manner.

Relevance in Drug Discovery Pipelines

N-(3-Indolylacetyl)-L-phenylalanine and its analogs are being utilized in the synthesis of novel compounds for potential therapeutic use. A significant area of this research involves studying the coordination chemistry of these molecules. For instance, dipeptide-like molecules, including N-(3-Indolylacetyl)-L-phenylalanine, have been synthesized to investigate their ability to bind to metal ions like platinum(II).

In one study, N-(3-indolylacetyl)-L-amino acids, with the amino acid being alanine (B10760859), leucine, isoleucine, valine, or phenylalanine, were shown to displace solvent ligands and form complexes with platinum(II). This line of research is relevant to the development of new metal-based drugs, where the indole-amino acid conjugate acts as a ligand that can influence the properties and activity of the metallic center. The structural data from these studies, including NMR spectra and molecular modeling, provide a foundation for designing new molecules with specific therapeutic targets.

Role in Plant Biostimulant Activity Studies

In the realm of plant science, N-(3-Indolylacetyl)-L-phenylalanine is recognized as a conjugate of the plant hormone indole-3-acetic acid (IAA), a primary auxin. cymitquimica.com The conjugation of IAA with amino acids is a key regulatory mechanism for controlling auxin activity in plants. cymitquimica.comchemicalbook.com These conjugates are generally considered to be stored, inactive forms of the hormone that can be hydrolyzed to release free, active IAA when needed, thus playing a crucial role in plant growth and development.

Interestingly, studies on the biological activity of various IAA-amino acid conjugates have shown that their effects can be quite specific. In a study examining the growth of soybean cotyledon tissue cultures, most of the tested l-α-amino acid conjugates of IAA stimulated growth. However, the phenylalanine conjugate, N-(3-Indolylacetyl)-L-phenylalanine, was a notable exception, as it did not stimulate growth under the tested conditions. This highlights the specificity of plant responses to different auxin conjugates and underscores the complexity of hormone regulation in plants.

Investigation in Environmental Stress Physiology

The role of N-(3-Indolylacetyl)-L-phenylalanine in how plants respond to environmental stressors is an area of growing interest. Research has shown that indoleamines, a class of molecules to which IAA belongs, can help plants tolerate abiotic stresses. mdpi.com The precursor to the indole portion of the target compound, indole-3-acetic acid (IAA), has been demonstrated to alleviate the toxic effects of heavy metals like copper and to improve drought tolerance in plants such as spinach and white clover. mdpi.comnih.gov

Furthermore, the other precursor, L-phenylalanine, when applied exogenously, has been shown to improve the yield of Moringa oleifera plants grown under drought conditions. ekb.eg These findings suggest that N-(3-Indolylacetyl)-L-phenylalanine, as a storage form of IAA, could play a role in a plant's ability to cope with adverse environmental conditions by releasing the active hormone when needed.

Research on N-(3-Indolylacetyl)-L-phenylalanine Derivatives and Analogs

The study of other IAA-amino acid conjugates provides valuable insights into the structure-activity relationships of this class of compounds.

N-(3-Indolylacetyl)-L-alanine: This conjugate has been observed to have distinct effects on plant tissue culture. Research on Phalaenopsis orchids has shown that N-(3-Indolylacetyl)-L-alanine appears to increase the growth of callus tissue while reducing the differentiation of this tissue into shoots. medchemexpress.com This indicates a specific regulatory role in plant development, differing from that of free IAA or other conjugates.

N-(3-Indolylacetyl)-L-leucine: Similar to the phenylalanine conjugate, N-(3-Indolylacetyl)-L-leucine is considered an inactive, storage form of auxin. Its primary role is within the homeostatic regulation of auxin levels, being hydrolyzed to release free IAA to influence processes such as root system architecture. The balance between the synthesis and hydrolysis of this conjugate is vital for normal plant development.

N-(3-Indolylacetyl)-L-valine: This compound is also recognized as an indole-3-acetyl-amino acid conjugate involved in the regulation of auxin activity. chemicalbook.com It has been included in studies investigating the coordination chemistry of this class of molecules with platinum(II), highlighting its potential use in the rational design of new chemical entities.

Compound Information Table

| Compound Name | Other Names |

| N-(3-Indolylacetyl)-L-phenylalanine | Indole-3-acetyl-L-phenylalanine; IAA-Phe |

| N-(3-Indolylacetyl)-L-alanine | Indole-3-acetyl-L-alanine; IAA-L-Ala |

| N-(3-Indolylacetyl)-L-leucine | Indole-3-acetyl-L-leucine; IAA-L-Leu |

| N-(3-Indolylacetyl)-L-valine | Indole-3-acetyl-L-valine; IAA-L-Val |

| Indole-3-acetic acid | IAA |

| L-phenylalanine | Phe |

| L-alanine | Ala |

| L-leucine | Leu |

| L-valine | Val |

| Platinum(II) | Pt(II) |

Research Findings on N-(3-Indolylacetyl)-L-amino Acid Conjugates

| Conjugate | Research Area | Key Findings |

| N-(3-Indolylacetyl)-L-phenylalanine | Cancer Research | Lower levels may correlate with longer progression-free survival in non-small-cell lung cancer. |

| Plant Science | Did not stimulate growth in soybean cotyledon tissue culture. | |

| N-(3-Indolylacetyl)-L-alanine | Plant Science | Increases callus growth and reduces shoot differentiation in Phalaenopsis orchids. medchemexpress.com |

| N-(3-Indolylacetyl)-L-leucine | Plant Science | Acts as a stored form of auxin, involved in hormone homeostasis and root development. |

| N-(3-Indolylacetyl)-L-valine | Chemistry | Used in studies of coordination chemistry with platinum(II). |

Q & A

Q. Safety Protocols :

- Use personal protective equipment (PPE): gloves, goggles, and lab coats to avoid skin/eye contact .

- Avoid inhalation; work in a fume hood with local exhaust ventilation .

- Store in sealed containers away from oxidizers and heat sources .

How can researchers design experiments to synthesize N-(3-Indolylacetyl)-L-phenylalanine?

Advanced Question

While direct synthesis methods for N-(3-Indolylacetyl)-L-phenylalanine are not explicitly documented, analogous compounds (e.g., N-formyl-L-phenylalanine) are synthesized via acylation. A proposed route involves:

Reacting L-phenylalanine with 3-indolylacetyl chloride in anhydrous dichloromethane or ether.

Using a base (e.g., triethylamine) to neutralize HCl byproducts.

Q. Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

- Verify enantiomeric purity via chiral HPLC or polarimetry, as stereochemistry impacts biological activity .

What analytical methods are suitable for quantifying N-(3-Indolylacetyl)-L-phenylalanine in serum or tissue samples?

Advanced Question

Methodology :

Q. Challenges :

- Differentiate isobaric metabolites (e.g., N-(3-Indolylacetyl)-L-alanine) using high-resolution MS or collision-induced dissociation (CID) .

- Validate method specificity, linearity, and limit of detection (LOD) per FDA guidelines .

What is the potential role of N-(3-Indolylacetyl)-L-phenylalanine in cancer immunotherapy?

Advanced Question

While direct studies are limited, structurally related metabolites like N-(3-Indolylacetyl)-L-alanine correlate with clinical outcomes in non-small cell lung cancer (NSCLC):

- Prognostic Biomarker : Lower serum levels of N-(3-Indolylacetyl)-L-alanine were associated with prolonged progression-free survival (PFS: 18.0 vs. 11.0 months) in patients receiving PD-1 inhibitors + chemotherapy .

- Hypothesized Mechanism : Amino acid derivatives may modulate T-cell metabolism or PD-L1 expression, though mechanistic studies are needed .

Q. Research Implications :

- Compare N-(3-Indolylacetyl)-L-phenylalanine’s immunomodulatory effects using in vitro T-cell assays or murine models .

How can researchers resolve contradictions in metabolic pathway data for indole derivatives?

Advanced Question

Conflicting reports on indole metabolites (e.g., roles in immune suppression vs. activation) require:

Pathway Mapping : Use isotope tracing (e.g., ¹³C-labeled precursors) to track N-(3-Indolylacetyl)-L-phenylalanine catabolism in cell lines .

Knockout Models : CRISPR-Cas9 editing of candidate enzymes (e.g., indoleamine 2,3-dioxygenase) to assess metabolic flux .

Multi-Omics Integration : Combine metabolomics with transcriptomics to identify regulatory nodes .

What are the challenges in standardizing pharmacokinetic studies for N-(3-Indolylacetyl)-L-phenylalanine?

Advanced Question

- Bioavailability : Assess oral vs. intravenous administration using radiolabeled compounds (e.g., ¹⁴C) in preclinical models .

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .

- Tissue Distribution : Use whole-body autoradiography or MALDI imaging to map compound localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.